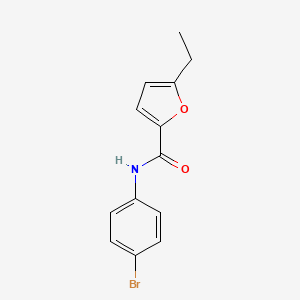

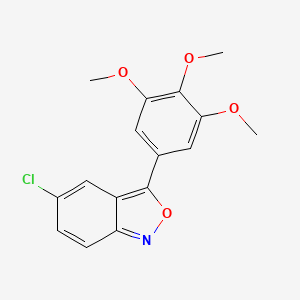

![molecular formula C12H15N3OS B5690403 2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide CAS No. 413606-90-3](/img/structure/B5690403.png)

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C16H12Cl3N3OS .

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to give thiophene .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include condensation, alkylation, and halocyclization reactions . The presence of Et3N can lead to the formation of side products .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

- Applications : SM coupling finds use in pharmaceuticals, agrochemicals, and materials science. Researchers have tailored boron reagents specifically for SM coupling conditions .

Cyanoacetylation of Amines

In recent studies, 2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide has been employed in cyanoacetylation reactions:

- Purpose : Researchers have synthesized thiazole derivatives and potent inhibitors of VEGF receptors using this compound as a starting material .

Heterocyclic Synthesis

The compound contributes to the synthesis of nitrogen-containing heterocyclic compounds:

- Method : By treating 2-chloro-4,6-diphenylpyridine-3-carbonitrile, new heterocyclic moieties attached to pyridine rings can be formed .

Protodeboronation Reactions

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide: plays a role in protodeboronation:

- Application : Researchers have used this compound to achieve efficient transformations while preventing unwanted side reactions .

Future Prospects

As scientists continue to explore the properties and applications of this compound, we may discover even more exciting uses in the future.

Read more about Suzuki–Miyaura coupling Cyanoacetylation of amines: recent advances Synthesis and Reactions of 3-Cyano 4,6-Diphenyl (2-Pyridinyl)thioacetamide Catalytic protodeboronation of pinacol boronic esters

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-4-9-7(2)10(5-13)12(15-8(9)3)17-6-11(14)16/h4,6H2,1-3H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOYNYXRBIVXOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(N=C1C)SCC(=O)N)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690328.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]cyclopent-3-ene-1-carboxamide](/img/structure/B5690331.png)

![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5690336.png)

![7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5690346.png)

![{3-(3-methyl-2-buten-1-yl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5690347.png)

![3-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5690360.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)

![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5690376.png)

![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)